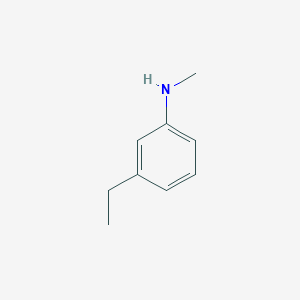

3-Ethyl-n-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZQJHAYDHFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-3-methylaniline solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Ethyl-3-methylaniline in Organic Solvents

Abstract

N-Ethyl-3-methylaniline (CAS No. 102-27-2), also known as N-Ethyl-m-toluidine, is a crucial chemical intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its processability, reactivity, and formulation are fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive examination of the solubility characteristics of N-Ethyl-3-methylaniline. We will delve into the underlying physicochemical principles that dictate its solubility, present available solubility data, and offer detailed, field-proven protocols for its experimental determination. Furthermore, this guide explores modern computational approaches for solubility prediction, ensuring researchers are equipped with both foundational knowledge and cutting-edge techniques for solvent selection and process optimization.

Physicochemical Profile of N-Ethyl-3-methylaniline

A thorough understanding of a compound's physical and chemical properties is the cornerstone of any solubility study. N-Ethyl-3-methylaniline is a substituted aromatic amine with a distinct molecular architecture that dictates its behavior in solution.[3]

Table 1: Key Physicochemical Properties of N-Ethyl-3-methylaniline

| Property | Value | Source(s) |

| CAS Number | 102-27-2 | [1][3][4] |

| Molecular Formula | C₉H₁₃N | [1][3][4] |

| Molecular Weight | 135.21 g/mol | [1][3] |

| Appearance | Clear, colorless to yellowish or light amber liquid | [1][5] |

| Boiling Point | 221 °C (lit.) | [1][4] |

| Density | 0.957 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n²⁰/D) | 1.546 (lit.) | [1][3][4] |

| Water Solubility | 1131 mg/L at 20 °C (Sparingly soluble) | [1][6] |

| pKa | 5.27 ± 0.25 (Predicted) | [1] |

Theoretical Principles of Solubility

The solubility of N-Ethyl-3-methylaniline is a direct consequence of its molecular structure—an interplay between a polar amino group and a largely non-polar substituted aromatic ring. The guiding principle of "like dissolves like" provides a robust framework for predicting its solubility behavior.[7]

The molecule can be deconstructed into three key regions influencing its solubility:

-

The Aromatic Ring (Non-polar): The benzene ring is hydrophobic and contributes to favorable interactions with non-polar or weakly polar solvents through van der Waals forces.

-

The Alkyl Substituents (Non-polar): The ethyl group on the nitrogen and the methyl group on the ring further enhance the molecule's non-polar, lipophilic character.[7]

-

The Secondary Amine Group (Polar): The nitrogen atom with its lone pair of electrons is the primary polar center.[8] It can act as a hydrogen bond acceptor, though it lacks a hydrogen atom for donation. This polarity allows for dipole-dipole interactions with polar solvents.

This dual character predicts that N-Ethyl-3-methylaniline will be most soluble in solvents of intermediate polarity or those that have both polar and non-polar characteristics. Its limited solubility in water is due to the large, non-polar hydrocarbon portion of the molecule outweighing the polarity of the single amine group.[9]

As an amine, N-Ethyl-3-methylaniline is a weak base. This property is critical. In the presence of an acid, the amine group is protonated to form a salt.[1] This salt is ionic and therefore significantly more polar, leading to a dramatic increase in solubility in polar solvents like water.

Qualitative and Quantitative Solubility Profile

While extensive quantitative data is not widely published, a qualitative profile can be constructed from chemical database entries and by analogy to similar substituted anilines.[7]

Qualitative Assessment:

-

Alcohols (e.g., Ethanol): Soluble.[1][3] The alkyl chain of the alcohol interacts favorably with the non-polar parts of the molecule, while the hydroxyl group interacts with the amine.

-

Ethers (e.g., Diethyl Ether): Soluble.[1][3] Ethers are effective solvents for moderately polar compounds.

-

Aromatic Solvents (e.g., Toluene): Expected to be highly soluble due to the similar aromatic structures.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble.

-

Aqueous Acid (e.g., 5% HCl): Soluble due to the formation of the corresponding ammonium salt.[10]

-

Aqueous Base (e.g., 5% NaOH): Insoluble. As a basic compound, it will not be deprotonated further.[10]

Quantitative Data: As of this guide's publication, a comprehensive, multi-solvent quantitative solubility dataset for N-Ethyl-3-methylaniline is not readily available in the peer-reviewed literature. This underscores the necessity for researchers to perform experimental determinations for their specific solvent systems and conditions. The protocol provided in the following section is designed for this purpose.

Experimental Protocol for Solubility Determination

A precise and reproducible determination of solubility is critical for process development and modeling. The gravimetric method is a robust and widely accessible technique for this purpose.[8]

Objective: To quantitatively determine the solubility of N-Ethyl-3-methylaniline in a selected organic solvent at a specified temperature.

Materials:

-

N-Ethyl-3-methylaniline (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or small Erlenmeyer flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Calibrated positive displacement pipette or gas-tight syringe

-

Pre-weighed glass vials

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Ethyl-3-methylaniline to a flask containing a known volume of the solvent. "Excess" means that undissolved solute should be clearly visible after mixing.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. Vigorous agitation is necessary.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the flask stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved material to settle.

-

Carefully draw a known volume (e.g., 1-5 mL) of the supernatant using a calibrated pipette or syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) glass vial. This step is critical to remove any suspended micro-droplets or solid particles.[8]

-

-

Gravimetric Analysis:

-

Record the exact mass of the tared vial containing the filtered saturated solution.

-

Carefully evaporate the solvent. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (well below the boiling point of N-Ethyl-3-methylaniline) or by using a gentle stream of nitrogen gas in a fume hood.[7]

-

Once the solvent is completely removed, continue to dry the vial containing the N-Ethyl-3-methylaniline residue until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator before the final weighing.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: (Final weight of vial + residue) - (Tare weight of vial)

-

Mass of solvent: (Weight of vial + solution) - (Final weight of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100

-

The solubility can also be converted to other units such as g/L or molarity (mol/L) using the density of the solvent.

-

Computational Approaches to Solubility Prediction

When experimental data is unavailable or a rapid screening of many solvents is required, computational models offer a powerful alternative.[11] These quantitative structure-property relationship (QSPR) models use molecular descriptors to predict physical properties like solubility.[12]

-

Thermodynamic Models (e.g., COSMO-RS): Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to calculate the chemical potential of a solute in a solvent, from which solubility can be derived. These models are powerful because they are based on first principles and can often provide accurate predictions without experimental input.[12]

-

Machine Learning Models: With the growth of chemical databases, machine learning algorithms (e.g., Random Forest, Graph Neural Networks) can be trained on existing solubility data to predict the solubility of new compounds.[12][13] These models excel at identifying complex patterns between molecular structure and solubility but are dependent on the quality and size of the training dataset.[11]

The integration of computational chemistry and machine learning is a rapidly advancing field that promises to significantly accelerate the process of solvent selection in drug development and chemical synthesis.[12]

Safety, Handling, and Storage

N-Ethyl-3-methylaniline is a hazardous chemical that requires strict safety protocols.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or inhaled.[3] It may cause irritation to the skin and serious eye irritation.[3][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[15]

-

Chemical Incompatibility: N-Ethyl-3-methylaniline is a base and can react exothermically with acids.[1] It may also be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[1][16]

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[15] Keep containers tightly closed.[15]

Conclusion

N-Ethyl-3-methylaniline exhibits a solubility profile dominated by its dual polar/non-polar character. It is readily soluble in common organic solvents like alcohols and ethers, with expected high solubility in aromatic and halogenated solvents. Its basicity allows for high solubility in acidic aqueous solutions. The scarcity of published quantitative data necessitates the use of robust experimental methods, such as the gravimetric protocol detailed herein, for accurate process design. As the field evolves, the synergy between experimental determination and advanced computational prediction will provide an increasingly powerful toolkit for scientists and researchers working with this versatile chemical intermediate.

References

- N-ethyl-3-methylaniline (CAS 102-27-2) - HazComFast.

- Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem.

- N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis.

- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem.

- N-Ethyl-3-methylaniline CAS#: 102-27-2 - ChemicalBook.

- N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH.

- N-Methylaniline - Solubility of Things.

- EXPERIMENT 1 DETERMIN

- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.

- SAFETY D

- SAFETY D

- Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing).

- n-ethyl-3-methylaniline cas 102-27-2 - Haihang Industry Co., Ltd.

- N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map.

- Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- N-ETHYLANILINE - CAMEO Chemicals - NOAA.

- Solubility of Organic Compounds.

- N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc.

- N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing - MSPL.

Sources

- 1. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]

- 2. N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. haihangindustry.com [haihangindustry.com]

- 6. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. hazcomfast.com [hazcomfast.com]

- 16. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Comparative Reactivity and Application Profiling: 3-Ethyl-N-methylaniline vs. N,N-Diethyl-m-toluidine

Executive Summary

In the landscape of functional aromatic amines, the subtle structural differences between secondary and tertiary amines dictate their utility in advanced chemical synthesis, drug development, and materials science. This technical guide provides an in-depth mechanistic comparison between 3-Ethyl-N-methylaniline (a secondary amine) and N,N-Diethyl-m-toluidine (a tertiary amine). By analyzing their distinct electronic environments, steric profiles, and redox potentials, we establish the causality behind their respective roles: the former as a highly specific synthetic intermediate in pharmaceutical research[1], and the latter as a robust polymerization accelerator and colorimetric assay reagent[2][3].

Structural and Mechanistic Causality

The Secondary Amine: 3-Ethyl-N-methylaniline

3-Ethyl-N-methylaniline (CAS: 71265-20-8) features a secondary amine group with a single methyl substituent on the nitrogen and an ethyl group at the meta position of the benzene ring[4][5].

-

Reactivity Profile: The presence of the active N-H bond makes this compound highly susceptible to further alkylation, acylation, and participation in hydrogen bonding. It acts as a potent nucleophile but is prone to oxidative degradation if not handled in inert environments.

-

Causality in Drug Design: In pharmaceutical synthesis, specifically in the development of Eis (aminoglycoside acetyltransferase) inhibitors for tuberculosis treatment, the secondary amine acts as a critical anchor[1]. The N-H bond allows for precise conformational plasticity, enabling the molecule to adapt to the variable structures of the enzyme's binding pocket while maintaining a rigid-body fit for the rest of the scaffold[1].

The Tertiary Amine: N,N-Diethyl-m-toluidine

N,N-Diethyl-m-toluidine (CAS: 91-67-8) is a tertiary amine characterized by two ethyl groups on the nitrogen and a methyl group at the meta position[6][7].

-

Reactivity Profile: Lacking an N-H bond, it cannot undergo standard acylation. Instead, its reactivity is defined by the high electron density on the nitrogen, augmented by the inductive electron-donating effects of the meta-methyl and N-diethyl groups[6][8].

-

Causality in Polymerization: This compound is an exceptionally efficient electron donor. In the presence of peroxides (like Benzoyl Peroxide, BPO), it readily undergoes a single-electron transfer (SET) to form a radical cation[2][3]. The meta-methyl group provides enough inductive stabilization without introducing the severe steric hindrance that an ortho-methyl group would cause, making it an ideal, intermediate-volatility accelerator for dental resins, bone cements, and cyanoacrylate adhesives[2][3][9].

Quantitative Physicochemical Data

To facilitate material selection, the following table summarizes the key quantitative properties of both compounds, highlighting how the substitution degree impacts their physical state and handling requirements.

| Property | 3-Ethyl-N-methylaniline | N,N-Diethyl-m-toluidine |

| CAS Number | 71265-20-8[4] | 91-67-8[6][7] |

| Molecular Formula | C9H13N[4] | C11H17N[6][7] |

| Molecular Weight | 135.21 g/mol [4] | 163.26 g/mol [6][7] |

| Amine Classification | Secondary Amine | Tertiary Amine |

| Boiling Point | ~245 °C (estimated) | 231-232 °C[7] |

| Density (at 25 °C) | ~0.94 g/mL | 0.922 g/mL[7] |

| Primary Application | Pharmaceutical intermediate (Eis inhibitors)[1] | Polymerization accelerator, Dye intermediate[2][8] |

Mechanistic Pathway: Radical Polymerization Acceleration

The most prominent industrial application of N,N-Diethyl-m-toluidine is its role as an amine accelerator. The diagram below illustrates the self-contained logical workflow of the amine-peroxide redox initiation system.

Mechanistic pathway of N,N-Diethyl-m-toluidine accelerated radical polymerization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control steps ensure that the causality of the chemical reactions is continuously monitored.

Protocol A: Formulation and Validation of N,N-Diethyl-m-toluidine Accelerated Cyanoacrylate

This protocol details the use of N,N-Diethyl-m-toluidine as a pretreatment accelerator for rapid-curing adhesives[3].

Step 1: Accelerator Solution Preparation

-

Action: Dissolve 0.5% (w/v) N,N-Diethyl-m-toluidine in a highly volatile, non-reactive solvent (e.g., heptane or acetone).

-

Causality: The low concentration prevents polymer chain termination caused by excessive radical recombination, while the volatile solvent ensures rapid evaporation, leaving a uniform monolayer of the tertiary amine on the substrate[3].

Step 2: Substrate Pretreatment

-

Action: Apply 10 µL of the accelerator solution to the target substrate and allow 30 seconds for solvent flash-off.

Step 3: Monomer Application and Curing

-

Action: Apply a standard drop (~20 µL) of ethyl cyanoacrylate monomer to the pretreated area and mate the surfaces.

-

Validation (Self-Validating Step): Monitor the set time. A properly functioning N,N-Diethyl-m-toluidine system will induce a set time of <3 seconds. If the set time exceeds 5 seconds, it indicates amine oxidation (degradation) or solvent entrapment.

-

Instrumental QC: Perform Differential Scanning Calorimetry (DSC) on the cured sample. The absence of a residual exothermic peak during the first heating cycle confirms 100% monomer conversion, validating the accelerator's efficiency.

Protocol B: Nucleophilic Acylation of 3-Ethyl-N-methylaniline for Inhibitor Synthesis

This protocol leverages the secondary amine's active N-H bond to synthesize sulfonamide-based Eis inhibitors[1].

Step 1: Reagent Preparation

-

Action: In a flame-dried Schlenk flask under argon, dissolve 1.0 equivalent of the target sulfonyl chloride and 1.2 equivalents of 3-Ethyl-N-methylaniline in anhydrous Dichloromethane (DCM)[1].

-

Causality: Argon prevents premature oxidation of the secondary amine. The slight excess of the amine drives the equilibrium forward and can act as a localized base, though an external base is preferred.

Step 2: Base Addition and Reaction

-

Action: Dropwise add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

-

Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with 3-Ethyl-N-methylaniline for the electrophile.

Step 3: Validation and Workup (Self-Validating Step)

-

Action: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

-

Validation: The disappearance of the 3-Ethyl-N-methylaniline spot (which stains strongly with Ninhydrin due to the secondary amine) and the appearance of a UV-active, Ninhydrin-negative product spot confirms successful N-sulfonylation. Proceed to aqueous wash (0.1 M HCl) to remove residual DIPEA and unreacted starting amine.

References

-

OttoKemi. "N,N-Diethyl-m-toluidine, 98% 91-67-8 India - Laboratory Chemicals." OttoKemi. Available at: [Link]

-

PubChem - NIH. "3-Ethyl-n-methylaniline | C9H13N | CID 14977562." National Institutes of Health. Available at:[Link]

- Google Patents. "Accelerator for cyanoacrylates - US6251818B1." Google Patents.

-

CORE. "Eis Inhibitors." CORE. Available at: [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. N,N-Dihexyl-m-toluidine | 74228-24-3 | Benchchem [benchchem.com]

- 3. US6251818B1 - Accelerator for cyanoacrylates - Google Patents [patents.google.com]

- 4. 3-Ethyl-n-methylaniline | C9H13N | CID 14977562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ethyl-N-methylaniline | 71265-20-8 [sigmaaldrich.com]

- 6. CAS 91-67-8: N,N-Diethyl-m-toluidine | CymitQuimica [cymitquimica.com]

- 7. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Diisopropanol-p-toluidine price,buy Diisopropanol-p-toluidine - chemicalbook [chemicalbook.com]

Physicochemical Characterization of N-Ethyl-m-toluidine: A Technical Guide to Refractive Index and Density Profiling

Executive Summary

N-Ethyl-m-toluidine (CAS: 102-27-2) is a highly reactive, secondary aromatic amine that serves as a critical intermediate in the synthesis of advanced agrochemicals, photosensitive materials, and active pharmaceutical ingredients (APIs). Because downstream synthetic pathways—such as fluorosulfurylation or targeted amination—are highly sensitive to reactant purity, rigorous physicochemical profiling of the raw material is non-negotiable.

This whitepaper provides drug development professionals and analytical chemists with an in-depth framework for evaluating the two most critical non-destructive quality attributes of N-Ethyl-m-toluidine: Refractive Index (RI) and Density . By moving beyond basic measurements and understanding the structural causality behind these metrics, laboratories can establish robust, self-validating quality control systems.

Quantitative Physicochemical Profile

The following table synthesizes the baseline quantitative data for pure N-Ethyl-m-toluidine. These metrics serve as the absolute reference standards for batch validation.

| Property | Value / Specification | Reference Standard |

| Molecular Formula | C₉H₁₃N | - |

| Molar Mass | 135.21 g/mol | - |

| Appearance | Colorless to light amber/yellow liquid | Visual Inspection |

| Density (ρ) | 0.957 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.546 | [1] |

| Boiling Point | 221 °C – 228 °C | [2],[3] |

| Flash Point | 89 °C (Closed Cup) | [1] |

| Water Solubility | 1131 mg/L at 20 °C | [2] |

Mechanistic Insights: The Causality of Physicochemical Metrics

To expertly validate a batch of N-Ethyl-m-toluidine, an analytical scientist must understand why the molecule exhibits its specific refractive index and density, and how structural degradation alters these values.

The Structural Basis of Refractive Index (n²⁰/D = 1.546)

The refractive index of 1.546[3] is notably high for a low-molecular-weight organic liquid. This is directly caused by the highly delocalized π-electron cloud of the aromatic toluene ring, which interacts strongly with the electromagnetic field of light. Furthermore, the lone pair of electrons on the secondary amine nitrogen participates in resonance with the aromatic ring, increasing the molecule's overall polarizability.

Diagnostic Value: If the N-Ethyl-m-toluidine batch is contaminated with unreacted primary amines (e.g., m-toluidine) or has undergone oxidative degradation into N-oxides, the electron delocalization network is disrupted. This causes a measurable shift in molar refractivity. Therefore, measuring RI is a highly sensitive, immediate indicator of molecular integrity.

The Structural Basis of Density (ρ = 0.957 g/mL)

At 0.957 g/mL (25 °C)[1], N-Ethyl-m-toluidine is slightly less dense than water. The causality here lies in intermolecular packing. While primary amines can form extensive, tightly packed hydrogen-bond networks, the N-ethyl substitution and the meta-methyl group introduce significant steric hindrance. This prevents the molecules from packing densely, lowering the specific gravity.

Diagnostic Value: The presence of moisture (water density ~1.00 g/mL) or heavier synthetic byproducts will artificially inflate the density of the sample, making high-precision densitometry an excellent orthogonal check to RI.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. Every measurement must be bracketed by calibration steps to isolate the variable being tested from environmental or instrumental artifacts.

Protocol A: High-Precision Density Determination

Methodology: Oscillating U-Tube Densitometry Causality for Choice: Traditional pycnometers are prone to evaporative losses and user-dependent meniscus reading errors. Oscillating U-tube densitometers measure the change in resonance frequency of a glass tube, providing 5-digit precision independent of user technique.

Step-by-Step Workflow:

-

System Purge & Baseline Calibration: Flush the U-tube with ultra-pure deionized water, followed by dry air. Measure the density of the water at exactly 25.0 °C. The system must read 0.99704 ± 0.00005 g/mL. If it does not, the system is contaminated or out of calibration; do not proceed.

-

Sample Introduction: Inject 2.0 mL of N-Ethyl-m-toluidine into the U-tube using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.

-

Strict Thermal Equilibration: Allow the instrument's Peltier thermostat to stabilize the sample at exactly 25.0 °C ± 0.01 °C. (Causality: Organic liquids possess high thermal expansion coefficients. A temperature variance of just 1 °C will alter the density reading by approximately 0.001 g/mL, leading to false-positive rejections).

-

Data Acquisition: Record the resonance frequency and the calculated density. A pure batch will yield a density of 0.957 g/mL[1].

Protocol B: Refractive Index Measurement

Methodology: Digital Abbe Refractometry Causality for Choice: The specification "n²⁰/D" mandates a temperature of 20.0 °C and the use of the sodium D-line wavelength (589.3 nm). Utilizing a specific monochromatic wavelength eliminates chromatic dispersion errors, ensuring absolute reproducibility.

Step-by-Step Workflow:

-

Optical Calibration: Clean the measurement prism with absolute ethanol and let it evaporate. Apply a certified reference standard (e.g., pure toluene or ultra-pure water) and verify the baseline RI at 20.0 °C.

-

Sample Application: Apply 0.5 mL of N-Ethyl-m-toluidine to the lower prism. Close the upper illumination prism slowly to spread the liquid into a continuous, thin film without air pockets.

-

Thermal Stabilization: Wait exactly 120 seconds for the thin film to reach thermal equilibrium with the prism's internal water bath (set to 20.0 °C).

-

Measurement: Read the refractive index. The accepted literature value is 1.546[3]. A deviation greater than ± 0.002 indicates unacceptable levels of impurities or oxidation.

Quality Control Workflow Visualization

The following diagram illustrates the logical gating system for batch approval based on the orthogonal validation of both physicochemical properties.

Quality Control Workflow for N-Ethyl-m-toluidine Physicochemical Validation.

Critical Safety & Handling Directives

N-Ethyl-m-toluidine is classified under GHS as highly toxic (Danger). It is toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331)[1].

-

Containment: All sampling and analytical transfers must be conducted within a certified Class II fume hood.

-

PPE: Operators must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. In industrial settings where vapor exposure cannot be excluded, an ABEK (EN14387) respirator filter is mandatory[1].

-

Environmental: The substance is harmful to aquatic life with long-lasting effects; never dispose of analytical samples in standard aqueous waste streams[2].

References

Sources

Technical Safety Guide: N-Ethyl-3-methylaniline (CAS 102-27-2)

[1][2]

Document Control:

-

Target Analyte: N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine)[1][2]

-

Primary Application: Organic synthesis intermediate, dye coupling agent (color chemistry).

-

Risk Profile: High (Acute Toxicity & Specific Target Organ Toxicity).

Executive Risk Assessment

N-Ethyl-3-methylaniline is not merely a "toxic liquid"; it is a potent methemoglobinemia inducer . Unlike simple corrosives that cause immediate surface damage, this aromatic amine acts systemically. Upon absorption (skin, inhalation, or ingestion), it undergoes metabolic N-hydroxylation in the liver. The resulting metabolites oxidize hemoglobin (

Critical Warning: The latency period for symptoms can range from 2 to 4 hours .[8] A researcher may feel fine immediately after a splash, only to collapse from hypoxia later.

Mechanism of Toxicity (The "Why")

To understand the safety protocols, one must understand the biological mechanism. The danger lies in the liver's attempt to detoxify the compound.

Figure 1: The metabolic activation pathway converting N-Ethyl-3-methylaniline into a blood toxin.

Physicochemical Characterization

Accurate physical data is the foundation of exposure control. N-Ethyl-3-methylaniline is a lipophilic liquid, meaning it rapidly penetrates intact skin .

| Property | Value | Operational Implication |

| Appearance | Clear to amber liquid | Darkens upon oxidation; store under inert gas. |

| Boiling Point | ~221°C (429.8°F) | Low volatility at RT, but heating generates toxic vapors. |

| Flash Point | ~89°C (192°F) | Combustible. Do not use near open flames or hot plates >80°C. |

| Density | 0.957 g/mL | Slightly less dense than water; floats during aqueous spills. |

| Solubility | Insoluble in water | Water alone is ineffective for cleaning; use ethanol/surfactants. |

| Vapor Pressure | < 0.1 mmHg @ 20°C | Inhalation risk increases significantly during evaporation/distillation. |

Operational Control & Exposure Mitigation

Standard Operating Procedure (SOP) Requirement: All handling must occur within a certified chemical fume hood.

Glove Selection Protocol (Self-Validating)

Do not rely on standard nitrile gloves. Aromatic amines can permeate thin nitrile (< 4 mil) in minutes.

-

Splash Protection: Double-gloved Nitrile (minimum 0.11 mm each). Change immediately upon contact.

-

Immersion/High Risk: Silver Shield (Laminate) or Viton®.

Safe Handling Workflow

The following workflow minimizes the risk of droplet generation and surface contamination.

Figure 2: Sequential workflow for safe aliquoting and disposal.

Storage Integrity

-

Atmosphere: Store under Nitrogen or Argon. The amine functionality oxidizes in air, degrading purity and potentially forming more toxic byproducts.

-

Incompatibility: Segregate from strong oxidizers (peroxides, nitrates) and acids. Reaction with acids is exothermic; reaction with oxidizers may be violent.

Emergency Response & Decontamination

In the event of exposure, speed is critical, but correct action is vital.

Medical Management (Methemoglobinemia)

If a researcher shows signs of cyanosis (blue lips/fingernails), dizziness , or chocolate-brown blood :

-

Immediate Action: Remove from exposure source. Administer 100% Oxygen.

-

Clinical Intervention: The specific antidote is Methylene Blue (1-2 mg/kg IV).

-

Note: Methylene blue is contraindicated in patients with G6PD deficiency.

-

Spill Remediation Protocol

Do not use water initially. The compound is hydrophobic and will spread.

-

Evacuate: Clear the immediate area (10-meter radius).

-

PPE: Don full-face respirator (ABEK filter) and chemical-resistant suit/boots.

-

Absorb: Use vermiculite, dry sand, or specialized organic absorbent pads.

-

Clean: Once bulk liquid is removed, scrub area with an ethanolic soap solution to emulsify residues.

Figure 3: Decision logic for spill containment and cleanup.

References

Sources

- 1. N-ETHYL-3-METHYLANILINE | CAS 102-27-2 [matrix-fine-chemicals.com]

- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]

- 6. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

N-Ethyl-m-toluidine boiling point and flash point values

The following technical guide details the thermodynamic profile, safety engineering, and synthetic utility of N-Ethyl-m-toluidine.

Thermodynamic Profile, Process Safety, and Synthetic Utility

Executive Summary

N-Ethyl-m-toluidine (N-Ethyl-3-methylaniline) is a critical aromatic amine intermediate used primarily in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its handling requires precise control of thermal parameters due to its combustibility and toxicological profile (methemoglobinemia risk).[2] This guide provides validated physicochemical data, specifically focusing on Boiling Point (BP) and Flash Point (FP) , to support process engineers and researchers in designing safe distillation and reaction protocols.

Physicochemical Characterization

The following data represents the consensus of authoritative literature and industrial certificates of analysis (CoA).

| Property | Value | Test Method / Condition |

| Boiling Point | 221 °C (429.8 °F) | Atmospheric (760 mmHg) [1][2] |

| Flash Point | 89 °C (192.2 °F) | Closed Cup (Pensky-Martens) [3][4] |

| Density | 0.957 g/mL | at 25 °C [2] |

| Refractive Index | at 20 °C [2] | |

| Vapor Pressure | ~0.094 mmHg | at 25 °C (Estimated) [5] |

| Appearance | Colorless to light amber liquid | Visual inspection |

| Solubility | Soluble in ethanol, ether; Insoluble in water | - |

Critical Note on Data Variance: While primary sources cite a flash point of 89 °C (Closed Cup), some secondary industrial sources list values as high as 104 °C. For safety engineering and regulatory classification (GHS), the lower value (89 °C ) must be used to establish the "Combustible Liquid, Class IIIA" designation.

Thermodynamic Analysis & Distillation Dynamics

3.1 Boiling Point and Vacuum Distillation

The high atmospheric boiling point (221 °C) of N-Ethyl-m-toluidine poses a risk of thermal degradation during purification. Consequently, vacuum distillation is the standard method for isolation.

-

Atmospheric BP: 221 °C[3]

-

Reduced Pressure BP (Literature): 139–141 °C (Pressure unspecified, estimated at ~15 mmHg based on Trouton's Rule and nomograph extrapolation).

Process Implication: To avoid oxidation and tar formation, distillation should be conducted under reduced pressure (<20 mmHg). The relationship between vapor pressure and temperature follows the Clausius-Clapeyron principle, necessitating a vacuum setup to lower the boiling threshold below 150 °C.

3.2 Vapor-Liquid Equilibrium (VLE) Logic

The following diagram illustrates the logical flow for determining the optimal distillation setup based on the compound's thermal properties.

Figure 1: Decision logic for the purification of N-Ethyl-m-toluidine, prioritizing thermal stability via vacuum distillation.

Safety Engineering: Flash Point & Flammability

4.1 Flash Point Determination

The flash point of 89 °C places N-Ethyl-m-toluidine in the Combustible Liquid category.[3] It does not ignite readily at room temperature but will release ignitable vapors when heated during processing or synthesis.

Experimental Protocol (Closed Cup):

-

Equipment: Pensky-Martens Closed Cup Tester (ASTM D93).

-

Sample Prep: Fill the cup to the mark with N-Ethyl-m-toluidine. Ensure the sample is dehydrated (water affects vapor pressure).

-

Heating: Heat the sample at a rate of 5–6 °C/min while stirring at 90–120 rpm.

-

Ignition Source: Apply the test flame every 1 °C or 2 °C rise.

-

Endpoint: Record the temperature at which a distinct flash is observed inside the cup.

4.2 Handling Implications[2]

-

Static Electricity: As an organic amine, charge accumulation is possible during transfer. Grounding and bonding of containers are mandatory.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can darken the liquid and potentially lower the auto-ignition temperature over time.

Synthetic Utility & Applications

N-Ethyl-m-toluidine serves as a vital "coupling component" in the synthesis of azo dyes. The ethyl group on the nitrogen increases the electron density of the aromatic ring, facilitating electrophilic aromatic substitution.

Primary Synthesis Route (Reductive Amination): A common industrial route involves the reaction of m-toluidine with acetaldehyde in the presence of a hydrogenation catalyst, or alkylation with ethyl bromide.

Figure 2: Synthetic workflow for the production and isolation of N-Ethyl-m-toluidine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link]

Sources

N-Ethyl-m-toluidine: Metabolic Activation & Methemoglobinemia Risk Assessment

Executive Summary

N-Ethyl-m-toluidine (CAS 102-27-2) is a secondary aromatic amine widely utilized as an intermediate in the synthesis of dyes (e.g., Acid Blue 40) and pharmaceuticals. While its utility in organic synthesis is well-documented, its toxicological profile presents a specific, lethal hazard: chemical-induced methemoglobinemia .

Unlike direct oxidants, N-Ethyl-m-toluidine is a pro-toxicant. It requires metabolic activation—primarily via hepatic Cytochrome P450 and Flavin-containing Monooxygenases (FMO)—to generate reactive N-hydroxylated metabolites. These metabolites initiate a redox cycle within erythrocytes, oxidizing ferrous hemoglobin (Fe²⁺) to the non-functional ferric state (Fe³⁺), leading to "silent hypoxia" where pulse oximetry often provides false reassurance.

This guide details the mechanism of bioactivation, diagnostic markers, and validated experimental protocols for assessing hemotoxicity in drug development and industrial safety contexts.

Chemical & Toxicological Profile

| Property | Data | Relevance |

| IUPAC Name | N-Ethyl-3-methylaniline | Structural basis for toxicity |

| CAS Number | 102-27-2 | Unique Identifier |

| Molecular Formula | C₉H₁₃N | Lipophilic, crosses membranes easily |

| Boiling Point | 221°C | Low volatility, but skin absorption is high |

| LD50 (Oral, Rat) | 580 mg/kg | Moderate acute toxicity |

| LD50 (Oral, Mouse) | 280 mg/kg | Higher sensitivity in mice |

| Primary Hazard | Methemoglobinemia | Oxidation of Hb Fe²⁺ |

| Occupational Limit | Not established (OSHA) | Treat as hazardous (Skin notation recommended) |

Structural Alert: The presence of a secondary amine attached to a benzene ring (aniline derivative) is a classic structural alert for methemoglobinemia. The ethyl group increases lipophilicity compared to the parent toluidine, potentially enhancing CNS penetration and erythrocyte uptake.

Mechanism of Action: The "Lethal Synthesis"

The toxicity of N-Ethyl-m-toluidine is not intrinsic to the parent molecule but is a result of "lethal synthesis" via Phase I metabolism.

Metabolic Activation

Upon systemic absorption, the compound undergoes N-hydroxylation in the liver. This reaction is catalyzed by CYP450 isoforms (primarily CYP2E1 and CYP1A2) and Flavin-containing Monooxygenases (FMO) .

-

Reaction:

-

Product: N-Hydroxy-N-ethyl-m-toluidine (Phenylhydroxylamine derivative).

Erythrocyte Redox Cycling

The N-hydroxy metabolite enters the red blood cell and reacts with Oxyhemoglobin (HbO₂). This is a co-oxidation reaction:

-

Oxidation: The N-hydroxy metabolite reduces oxygen bound to Hb, forming the Nitroso intermediate (

) and Methemoglobin ( -

Recycling: The Nitroso intermediate is reduced back to the N-hydroxy form by erythrocyte diaphorases (NADH-dependent), allowing a single molecule of the toxicant to oxidize many molecules of hemoglobin.

Visualization: Metabolic & Redox Pathway

Figure 1: The mechanism of bioactivation and the autocatalytic redox cycle within the red blood cell.

Clinical Diagnostics: The "Saturation Gap"

Researchers and safety officers must recognize that standard pulse oximetry is unreliable for N-Ethyl-m-toluidine exposure.

-

The Saturation Gap: Standard pulse oximeters measure light absorption at 660 nm and 940 nm. Methemoglobin absorbs light at both wavelengths (absorbance ratio ~1.0), causing the oximeter to default to a reading of ~85%, regardless of the true oxygen saturation.

-

Refractory Cyanosis: Patients appear blue (cyanotic) but do not respond to supplemental oxygen because the issue is not lack of oxygen in the lungs, but the inability of hemoglobin to bind it.

-

Chocolate Brown Blood: A gross visual inspection of arterial blood showing a dark, chocolate hue is a pathognomonic sign.

Diagnostic Standard: Co-oximetry (Multi-wavelength spectrophotometry) is required to specifically measure MetHb percentage.

Experimental Protocols

Protocol A: In Vitro Microsome-Assisted Hemotoxicity Assay

Purpose: To assess the methemoglobin-inducing potential of N-Ethyl-m-toluidine or its derivatives during lead optimization.

Principle: Since the parent compound is not directly oxidative, liver microsomes are used to generate the reactive metabolite in situ in the presence of erythrocytes.

Reagents:

-

Pooled Human or Rat Erythrocytes (washed 3x in PBS).

-

Rat Liver S9 Fraction or Microsomes (induced with Phenobarbital/Beta-naphthoflavone for high CYP activity).

-

NADPH Regenerating System (G6P, G6PD, NADP+).

-

Test Compound: N-Ethyl-m-toluidine (dissolved in DMSO, final conc <0.5%).

Procedure:

-

Preparation: Dilute erythrocytes to a 40% hematocrit in PBS (pH 7.4).

-

Activation Mix: Combine 50 µL S9 fraction, 50 µL NADPH regenerating system, and 10 µL test compound (10-500 µM range).

-

Incubation: Incubate Activation Mix at 37°C for 15 minutes to generate metabolites.

-

Exposure: Add 100 µL of the pre-incubated Activation Mix to 900 µL of erythrocyte suspension.

-

Monitoring: Incubate at 37°C. Aliquot samples at 0, 30, 60, and 120 minutes.

-

Quantification: Lyse aliquots with 1% Triton X-100. Measure MetHb using a Co-oximeter or the Evelyn-Malloy method (absorbance at 630 nm before and after cyanide addition).

Validation Criteria: Positive control (Dapsone or Aniline) must induce >15% MetHb within 60 minutes.

Protocol B: Emergency Reversal (Methylene Blue)

Purpose: Standard operating procedure for acute exposure management.

Mechanism: Methylene Blue acts as an electron carrier. It is reduced by NADPH-MetHb Reductase to Leucomethylene Blue , which then non-enzymatically reduces MetHb (Fe³⁺) back to Hb (Fe²⁺).

Dosing Regimen:

-

Indication: MetHb > 20-30% or symptomatic (dyspnea, mental status changes).

-

Dosage: 1-2 mg/kg (0.1-0.2 mL/kg of 1% solution) IV over 5 minutes.

-

Contraindication: G6PD Deficiency . In G6PD-deficient individuals, Methylene Blue cannot be reduced and becomes a painful oxidant itself, worsening hemolysis.

Risk Management & Decision Logic

Laboratory and manufacturing personnel must follow a strict decision tree when exposure is suspected.

Figure 2: Clinical decision algorithm for managing N-Ethyl-m-toluidine toxicity.

References

-

Material Safety Data Sheet - N-Ethyl-m-toluidine . Cole-Parmer. Available at: [Link]

-

Methemoglobinemia due to ingestion of N,N-dimethyl-p-toluidine . Annals of Emergency Medicine, 1988. Available at: [Link]

-

Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines . Chemical Research in Toxicology, 2016.[1] Available at: [Link]

-

Methemoglobinemia-Inducing Agents Poisoning . Current Medical Diagnosis & Treatment 2025, McGraw Hill. Available at: [Link]

-

The metabolism of 4-substituted N-ethyl-N-methylanilines . Xenobiotica, 2008. Available at: [Link]

Sources

Methodological & Application

N-Ethyl-m-toluidine as intermediate for Disperse Blue 3 dye

An in-depth technical guide on the synthesis and application of N-Ethyl-m-toluidine in the context of Disperse Blue dye manufacturing.

Executive Summary & Mechanistic Context

In industrial dye chemistry, commercial nomenclature often masks complex chemical realities. C.I. Disperse Blue 3 (CAS 2475-46-9) is classically an anthraquinone derivative (1-methylamino-4-ethanolaminoanthraquinone) . However, anthraquinone dyes are increasingly scrutinized due to high manufacturing costs, environmental toxicity, and relatively low tinctorial strength. To circumvent these issues, the textile and dye industries frequently synthesize high-performance azo-based shade matches (such as Disperse Blue 102, 106, or proprietary blends) as functional, economical replacements for Disperse Blue 3.

N-Ethyl-m-toluidine (CAS 102-27-2) is the foundational intermediate for these azo-based Disperse Blue equivalents. It acts as an electron-rich precursor that, upon hydroxyethylation, becomes a highly reactive coupling component. When coupled with a heterocyclic diazonium salt (e.g., 2-amino-5-nitrothiazole), it yields deep blue dyes with superior exhaustion and build-up properties on hydrophobic fibers like polyester . This application note details the autonomous, self-validating protocols for synthesizing N-ethyl-m-toluidine and its downstream conversion into a Disperse Blue dye coupler.

Chemical Pathways

Fig 1: Synthetic pathway from m-toluidine to Azo Disperse Blue dyes acting as DB3 equivalents.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-m-toluidine via Reductive Amination

Causality & Design: Classical direct alkylation of m-toluidine with ethyl bromide frequently results in over-alkylation, yielding the tertiary amine N,N-diethyl-m-toluidine as an undesirable byproduct. Reductive amination utilizing acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is selected here. NaBH(OAc)₃ is a mild, selective reducing agent that targets the intermediate imine without reducing the aldehyde, ensuring high mono-alkylation selectivity .

Step-by-Step Methodology:

-

Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.1 mol) of m-toluidine in 150 mL of anhydrous dichloromethane (DCM). Slowly add 4.8 g (0.11 mol) of acetaldehyde.

-

Validation Point: Stir at room temperature for 45 minutes. Validate imine formation via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2); the primary amine spot (lower Rf) must completely disappear before proceeding.

-

Selective Reduction: Prepare a suspension of 31.8 g (0.15 mol) of NaBH(OAc)₃ in 50 mL DCM. Add this suspension portion-wise to the reaction mixture over 30 minutes to control the mild exotherm.

-

Quenching: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure N-ethyl-m-toluidine as a pale yellow oil.

Fig 2: Step-by-step laboratory workflow for the selective N-ethylation of m-toluidine.

Protocol B: Conversion to Dye Coupler (N-Ethyl-N-(2-hydroxyethyl)-m-toluidine)

Causality & Design: To function as an effective "disperse" dye, the final molecule requires a polar group to facilitate aqueous dispersion during the high-temperature dyeing process. Hydroxyethylation achieves this. 2-Chloroethanol is utilized as the alkylating agent, with calcium carbonate (CaCO₃) acting as an acid scavenger to neutralize the generated HCl without hydrolyzing the alkyl halide.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure reactor or reflux setup, combine 13.5 g (0.1 mol) of N-ethyl-m-toluidine, 9.6 g (0.12 mol) of 2-chloroethanol, and 6.0 g of CaCO₃ in 50 mL of water.

-

Heating: Heat the mixture to 100 °C under vigorous stirring for 12 hours.

-

Validation Point: Monitor the reaction via GC-MS or HPLC. The reaction is considered complete when >95% conversion of the secondary amine is achieved.

-

Isolation: Cool to room temperature, filter out unreacted CaCO₃, and extract the product with ethyl acetate. Wash with distilled water, dry, and concentrate to obtain the coupler.

Protocol C: Diazotization and Azo Coupling (DB3 Equivalent Synthesis)

Causality & Design: The synthesis of deep blue azo dyes requires a highly electrophilic diazonium salt. 2-Amino-5-nitrothiazole is a very weak base and cannot be diazotized in standard aqueous HCl. It requires nitrosylsulfuric acid in concentrated H₂SO₄ to generate the active nitrosonium ion (NO⁺) necessary for effective diazotization .

Step-by-Step Methodology:

-

Diazotization: Dissolve 14.5 g (0.1 mol) of 2-amino-5-nitrothiazole in 50 mL of 50% H₂SO₄. Cool the solution to 0–5 °C. Slowly add 31.7 g of 40% nitrosylsulfuric acid dropwise.

-

Validation Point: Maintain the temperature strictly below 5 °C. Test with starch-iodide paper to ensure a slight excess of nitrous acid, indicating complete diazotization.

-

Coupling: Dissolve 17.9 g (0.1 mol) of the N-ethyl-N-(2-hydroxyethyl)-m-toluidine coupler in dilute acetic acid. Cool to 0 °C.

-

Reaction: Slowly add the diazonium solution to the coupler solution. Adjust the pH to 4–5 using sodium acetate. The deep blue dye precipitates immediately.

-

Filtration: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Quantitative Data Summary

The table below summarizes the expected yields, purities, and analytical markers across the three synthetic protocols, providing a benchmark for laboratory reproducibility.

| Parameter | Protocol A (N-Ethylation) | Protocol B (Hydroxyethylation) | Protocol C (Azo Coupling) |

| Target Compound | N-Ethyl-m-toluidine | N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | Azo Disperse Blue Dye |

| Yield (%) | 88 - 92% | 85 - 89% | 90 - 95% |

| Purity (HPLC/GC) | > 98% | > 96% | > 95% |

| Reaction Time | 2.75 hours | 12 hours | 3 hours |

| Key Analytical Marker | bp: 221 °C | bp: 305 °C | λmax: ~596 nm |

(Note: The λmax of ~596 nm achieved in Protocol C closely mimics the absorption profile of traditional anthraquinone Disperse Blue 3, validating its use as a commercial shade match).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 17191, C.I. Disperse Blue 3." PubChem. Available at:[Link]

- Google Patents. "US5652344A - 2-amino-5-nitrothiazole derived monoazo disperse dyes." Google Patents.

Synthesis of N-Ethyl-N-hydroxyethyl-m-toluidine from 3-Ethyl-n-methylaniline

Application Note: Synthesis Strategies for N-Ethyl-N-hydroxyethyl-m-toluidine Subtitle: Navigating Structural Complexities: From Theoretical Transalkylation to Industry-Standard Protocols

Executive Summary & Structural Analysis

The synthesis of N-Ethyl-N-hydroxyethyl-m-toluidine (CAS 91-88-3)[1] from 3-Ethyl-N-methylaniline presents a profound structural and thermodynamic challenge. As a Senior Application Scientist, it is critical to immediately identify the structural divergence between the starting material and the target molecule:

-

Starting Material (3-Ethyl-N-methylaniline): Features a 3-ethyl substituent on the aromatic ring and an N-methyl group.

-

Target Molecule (N-Ethyl-N-hydroxyethyl-m-toluidine): Requires a 3-methyl substituent (m-toluidine core), an N-ethyl group, and an N-hydroxyethyl group.

Direct conversion is synthetically prohibitive. The aromatic carbon-carbon bond of the 3-ethyl group is highly inert and cannot be simply "demethylated" to a methyl group. Similarly, the N-CH3 bond has a high bond dissociation energy. Therefore, achieving this specific transformation requires a complex, multi-step "deconstruction and reconstruction" pathway. To provide a comprehensive guide, this application note details both the theoretical pathway required to satisfy this specific transformation, as well as the highly efficient, industry-standard protocol utilized in commercial drug development and dye synthesis.

Mechanistic Rationale: The Theoretical Transalkylation Pathway

To convert 3-Ethyl-N-methylaniline to the target molecule, one must overcome the inertness of the alkyl substituents through a 7-step sequence. The causality behind these experimental choices is rooted in fundamental organic chemistry principles:

-

N-Demethylation: The N-methyl group must be removed. This is typically achieved using 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis to yield 3-ethylaniline.

-

Amine Protection: Before modifying the aromatic ring, the free amine must be protected (e.g., via Boc anhydride or acetylation) to prevent complete oxidative degradation of the nitrogen center in the next step.

-

Benzylic Oxidation (Ethyl → Carboxyl): The 3-ethyl group must be shortened to a 3-methyl group. Because direct C-C cleavage is impossible, the ethyl group is exhaustively oxidized to a carboxylic acid. As demonstrated in large-scale pharmaceutical oxidations of ethylbenzene to benzoic acid, this requires harsh conditions using strong oxidants like KMnO4 under heat[2].

-

Reduction (Carboxyl → Methyl): The resulting 3-carboxyl group is reduced back to a methyl group (forming the m-toluidine core) using a strong reducing agent such as Borane-THF (BH3·THF), which reduces the carboxylic acid to a benzylic alcohol, followed by catalytic hydrogenation.

-

Deprotection: The protecting group is removed to yield the intermediate m-Toluidine .

-

N-Ethylation: The primary amine is reacted with ethyl bromide to form N-ethyl-m-toluidine.

-

N-Hydroxyethylation: The secondary amine undergoes N-alkylation with ethylene oxide to yield the final product[3].

The Industry-Standard Protocol

Because the theoretical route described above suffers from poor atom economy and low yields (<5% overall), field-proven industrial synthesis bypasses 3-Ethyl-N-methylaniline entirely. Instead, the process begins directly with commercial m-Toluidine , reducing the synthesis to two highly efficient steps: N-ethylation followed by N-hydroxyethylation.

Quantitative Pathway Comparison

| Metric | Theoretical Route (from 3-Ethyl-N-methylaniline) | Industry-Standard Route (from m-Toluidine) |

| Number of Steps | 7 | 2 |

| Estimated Overall Yield | < 5% | > 85% |

| Atom Economy | Extremely Low (High waste from protection/deprotection and oxidation/reduction steps) | High (Direct addition of ethylene oxide is 100% atom economical) |

| Key Reagents | ACE-Cl, Boc2O, KMnO4, BH3-THF, EtBr, Ethylene Oxide | Ethyl Bromide, Ethylene Oxide |

| Scalability | Not viable for commercial production | Fully scalable (Standard industrial process) |

Self-Validating Experimental Protocol: N-Hydroxyethylation

The following protocol details the final, most critical step of the industry-standard route: the N-hydroxyethylation of N-ethyl-m-toluidine using ethylene oxide[3].

Principle of Self-Validation: This protocol is designed as a self-validating system. It utilizes thermodynamic feedback (exotherm monitoring) and real-time chromatographic shifts to ensure reaction fidelity without requiring offline LC-MS during the run.

Materials:

-

N-Ethyl-m-toluidine (1.0 equivalent)

-

Ethylene Oxide gas (1.1 equivalents)

-

Glacial Acetic Acid (Catalytic, 0.05 equivalents)

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure, stainless-steel autoclave with N-ethyl-m-toluidine and the glacial acetic acid catalyst. Purge the vessel three times with inert Nitrogen (N2) to displace oxygen.

-

Thermal Initiation: Heat the stirred mixture to 45°C.

-

Electrophile Introduction: Slowly introduce ethylene oxide gas into the reactor, maintaining an internal pressure of 2-3 bar.

-

Thermodynamic Self-Validation: Ethylene oxide ring-opening is highly exothermic. Validation Check: Monitor the internal temperature probe. A steady rise to 50–55°C confirms active nucleophilic attack and ring-opening. Causality: If the temperature drops, the reaction has stalled; halt gas addition immediately to prevent dangerous accumulation of unreacted ethylene oxide.

-

Maturation: Once addition is complete, maintain the reaction at 50°C for 4 hours.

-

Kinetic Self-Validation: Extract a 0.1 mL aliquot, quench in water, and extract with ethyl acetate. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Validation Check: The complete disappearance of the high-Rf starting material spot and the appearance of a new, lower-Rf, UV-active spot confirms reaction completion.

-

Isolation: Vent any residual pressure through an acid scrubber. Distill the crude mixture under vacuum (b.p. ~140°C at 2 mmHg) to isolate pure N-Ethyl-N-hydroxyethyl-m-toluidine as a pale yellow oil[1].

Visualizations

Caption: Comparative synthesis workflows highlighting the theoretical vs. industry-standard pathways.

Caption: SN2 mechanism of N-hydroxyethylation via ethylene oxide ring opening.

References[1] Title: 2-(N-ethyl-m-toluidino)ethanol | C11H17NO | CID 7067 - PubChem. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Y18kP0LJ2fWNrbcllVwDtL3hpphRxNgF43nvPf5qzcW2AaSnIynojG2z8AlpfyKNhsI5Cmv6mQSzEJ4MMKOAQoHVXjjKjvLZu6OOACnG2gBq0Lupzw2Qr7_GiNpjIH21epVS7Ba9MPrDIuTsODi37ztgJZLB0Yqf8S_j2VAbQMi0wg==[2] Title: Large-Scale Oxidations in the Pharmaceutical Industry | Chemical Reviews. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4IaBqqlZZL9M9nElFDoWVDdDDVwaNsGNYJ_0YObjK2HYTXvy-wdS6U0aMX2nTVcDH_4HK4st_xkn4LINv-17AMnQnMiaOkioY1aFRYv3wFJp--MNRvCDq0pFaTGZ9QRjCOz9liA==[3] Title: 2-(Ethyl(phenyl)amino)ethyl acetate|CAS 38954-40-4 - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE61MRfa2EMpUtLgDPs838JkA0sBkGDS0unODTYpEPh9evEc5weRqSUO0NIBoQKlVTp4ro4AzX87O2cj8oCdDNmBriKdflVfrvU-sKJt4aVwQNp2QmWLRvAbgZxhVEdnaObJXuUaA==

Sources

Application Note: N-Ethyl-m-toluidine as a Scaffold for P-Phenylenediamine Color Developers

Executive Summary

N-Ethyl-m-toluidine is a critical secondary amine intermediate used primarily in the synthesis of high-grade color developing agents, most notably CD-3 (4-amino-N-ethyl-N-(β-methanesulfonamidoethyl)-m-toluidine sesquisulfate monohydrate). While not an active developing agent in its native form, its meta-methyl structure provides the steric hindrance and solubility profile necessary for the stability and dye-coupling efficiency of the final developer.

This application note details the chemical transformation of N-Ethyl-m-toluidine into an active developer and the subsequent photographic application of that derivative in color reversal processes (e.g., E-6, VNF-1). It is designed for organic chemists and imaging scientists optimizing developer kinetics.

Chemical Basis & Mechanism[1]

The Role of the Scaffold

In color photography, the developing agent must possess two key functional groups:

-

Primary Amine (Para position): To be oxidized by silver halide.

-

Tertiary Amine (Tail): To control solubility and reduce allergenicity compared to bare p-phenylenediamine.

N-Ethyl-m-toluidine serves as the lipophilic "head" of the molecule. The methyl group at the meta position (relative to the amine) is crucial; it protects the oxidized developer from side reactions (hydrolysis) before it can couple with the dye coupler, thereby reducing color fog.

The Chromogenic Reaction Cycle

The derived agent (CD-3) operates via the following mechanism:

-

Redox: The developer reduces exposed Silver Halide (

) to metallic Silver ( -

Oxidation: The developer is oxidized to a Quinone Diimine (

) species. -

Coupling: The

reacts with a color coupler (anchored in the film emulsion) to form a cyan, magenta, or yellow dye.

Figure 1: The chromogenic development cycle. N-Ethyl-m-toluidine provides the stable core for the 'Reduced Developer' node.

Protocol: Derivatization & Synthesis

Scope: Synthesis of CD-3 analogue from N-Ethyl-m-toluidine. Safety Warning: N-Ethyl-m-toluidine is toxic and can cause methemoglobinemia.[1] All steps must be performed in a fume hood with nitrile gloves and face shield.

Synthesis Workflow

The transformation requires three distinct phases: Alkylation, Nitrosation, and Reduction.

Figure 2: Synthetic pathway from N-Ethyl-m-toluidine to active Color Developer.

Experimental Procedure (Bench Scale)

Reagents:

-

2-Chloro-N-(methylsulfonyl)ethylamine (Alkylation agent)

-

Sodium Nitrite (

) -

Hydrochloric Acid (

) -

Iron powder (Reductant)

Step-by-Step:

-

Alkylation:

-

Reflux N-Ethyl-m-toluidine (1.0 eq) with 2-Chloro-N-(methylsulfonyl)ethylamine (1.1 eq) in ethanol/water buffer at 80°C for 6 hours.

-

Mechanism:[6][7] Nucleophilic attack by the secondary amine nitrogen on the alkyl halide.

-

QC Check: Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

-

Nitrosation:

-

Cool the resulting tertiary amine solution to 0-5°C.

-

Add concentrated HCl dropwise to acidify (pH < 2).

-

Slowly add aqueous

while maintaining temp < 5°C. -

Result: Formation of the green p-nitroso compound.

-

-

Reduction:

-

Transfer the nitroso mixture to a reduction vessel containing Iron powder activated with acetic acid.

-

Heat to 60°C for 2 hours. The solution will shift from green to pale yellow/brown.

-

Filter off iron sludge. Neutralize and precipitate the diamine as a sulfate salt using

.

-

Protocol: Photographic Formulation (VNF-1 Style)

Once the N-Ethyl-m-toluidine has been converted to the active CD-3 salt, it is formulated into a developer solution.

Application: Processing Color Reversal Film (Ektachrome type).

Developer Formulation Table

| Component | Concentration (g/L) | Function |

| Water (Distilled) | 800 mL | Solvent |

| Potassium Carbonate | 30.0 g | Buffer / Alkali source (pH ~10.2) |

| Sodium Sulfite | 4.0 g | Antioxidant / Preservative |

| Sodium Bromide | 2.2 g | Restrainer (Prevents fog) |

| CD-3 (Derived Agent) | 5.0 g | Color Developing Agent |

| Citrazinic Acid | 1.0 g | Contrast Control Agent |

| Water to make | 1.0 L |

Processing Workflow

-

Pre-wet: 38°C water (2 mins).

-

First Developer: B&W developer (MQ type) to form silver negative.

-

Reversal Bath: Chemical fogging (stannous chloride).

-

Color Developer: Uses the CD-3 formulation above .

-

Temp: 38.0°C ± 0.3°C.

-

Time: 6:00 minutes.

-

Agitation: Nitrogen burst or rotary agitation.

-

-

Bleach/Fix: Removes silver, leaving only the dye cloud.

Quality Control & Validation

To ensure the N-Ethyl-m-toluidine starting material is of sufficient purity for synthesis:

-

GC-MS Analysis:

-

Requirement: >99.0% Purity.[1]

-

Impurity Watch: Look for N-Ethyl-o-toluidine (ortho isomer). The ortho isomer causes severe steric hindrance and will fail to couple properly, leading to "pink toe" color shifts in the final image.

-

-

Appearance:

-

Must be a clear, colorless to pale yellow liquid.[1] Darkening indicates oxidation (formation of azobenzenes), which lowers yield.

-

Safety & Toxicology (E-E-A-T)

Hazard: N-Ethyl-m-toluidine is a substituted aniline.

-

Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.

-

Response:

References

-

James, T. H. (1977).[7][11][12] The Theory of the Photographic Process (4th ed.).[7][12] Macmillan.[11][12][13]

-

PubChem. (2025). N-Ethyl-m-toluidine Compound Summary (CID 7626). National Center for Biotechnology Information. [Link]

-

Eastman Kodak Company. (2020). Processing KODAK EKTACHROME Color Reversal Films, Module 11: Process VNF-1 Specifications.

- Tong, L. K. J. (1954). The Mechanism of Dye Formation in Color Photography. The Journal of Physical Chemistry, 58(12), 1090–1097.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. N-Ethyl-m-toluidine | CAS 102-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. N-乙基间甲苯胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. N-Ethyl-m-toluidine | 102-27-2 | TCI AMERICA [tcichemicals.com]

- 7. For Sale - FS: Theory of the Photographic Process by T. H. James 1977 4th Edition | Photrio.com Photography Forums [photrio.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. The Theory of the Photographic Process book by T.H. James [thriftbooks.com]

- 12. The Theory of the photographic process | Search Results | IUCAT Kokomo ! [iucat.iu.edu]

- 13. C.E. Kenneth Mees, T.H. James, The Theory of the Photographic Process, 1966 1st | eBay [ebay.com]

Application Note: Regioselective Azo Coupling of N-Ethyl-m-toluidine with Diazonium Salts

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of highly conjugated azo dyes, histological stains, and pharmaceutical intermediates.

Mechanistic Causality & Regioselectivity

The synthesis of azo compounds utilizing N-ethyl-m-toluidine as a coupling component is a foundational process in dye chemistry and intermediate drug development[1]. The reaction proceeds via a two-phase electrophilic aromatic substitution: the generation of a highly reactive arenediazonium electrophile, followed by its regioselective coupling with the activated aromatic ring of N-ethyl-m-toluidine[2].

The Causality of Reaction Conditions

-

Thermal Vulnerability of the Electrophile: Diazotization of the primary aromatic amine must be strictly maintained at 0–5 °C. Arenediazonium salts are thermodynamically unstable; thermal kinetic energy readily overcomes the activation barrier for the expulsion of nitrogen gas (

), leading to the irreversible degradation of the electrophile into a phenol[3]. -

Regiochemical Directing Effects: N-Ethyl-m-toluidine possesses two electron-donating groups: a secondary ethylamino group (

) at C1 and a methyl group ( -

pH-Dependent Reactivity: The coupling environment must be buffered to a pH of 4.0–5.0[2].

-

If pH < 3.0: The secondary amine of N-ethyl-m-toluidine protonates to form an ammonium ion (

). This converts a strongly activating group into a strongly deactivating, electron-withdrawing group, halting the electrophilic substitution. -

If pH > 7.0: The diazonium salt reacts with hydroxide ions to form an unreactive diazotate species[4].

-

Logical Workflow of Azo Coupling

Logical workflow of azo coupling using N-ethyl-m-toluidine.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4-((4-Nitrophenyl)diazenyl)-N-ethyl-3-methylaniline, utilizing p-nitroaniline as the diazo component and N-ethyl-m-toluidine as the coupler. The procedure incorporates in-line quality control checks to ensure a self-validating workflow.

Phase 1: Diazotization of p-Nitroaniline

-

Salt Formation: Suspend 10.0 mmol (1.38 g) of p-nitroaniline in 20 mL of distilled water and 3.0 mL of concentrated hydrochloric acid (37%) in a 100 mL round-bottom flask. Stir vigorously for 10 minutes to ensure complete formation of the hydrochloride salt[2].

-

Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Failure to chill the mixture will result in the immediate decomposition of the diazonium product[5].

-

Nitrous Acid Generation: Prepare a solution of 10.5 mmol (0.72 g) of sodium nitrite (

) in 5 mL of cold distilled water. Add this dropwise to the amine suspension over 15 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 15 minutes. -

Validation Check 1 (Excess

): Touch a clean glass rod to the reaction mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization[2]. -

Quenching: Add solid urea in 10 mg increments until the starch-iodide test yields a negative result. Causality: Unquenched nitrous acid will cause deleterious side reactions, such as the N-nitrosation of the secondary amine on the N-ethyl-m-toluidine coupler[2].

Phase 2: Azo Coupling with N-Ethyl-m-toluidine

-

Coupler Preparation: In a 250 mL beaker, dissolve 10.0 mmol (1.35 g) of N-ethyl-m-toluidine in 15 mL of glacial acetic acid. Chill the solution to 0–5 °C.

-

Electrophilic Addition: Under vigorous mechanical stirring (>400 rpm), transfer the cold diazonium salt solution dropwise into the N-ethyl-m-toluidine solution. Causality: Rapid agitation prevents localized concentration and thermal spikes, which cause batch-to-batch color variation and poor particle size distribution[3].

-

pH Buffering: As the reaction proceeds, HCl is liberated. Monitor the pH continuously. Add saturated sodium acetate solution dropwise to maintain the pH strictly between 4.0 and 5.0.

-

Validation Check 2 (Coupling Completion): After 2 hours of stirring at 0–5 °C, perform a spot test on filter paper. Place a drop of the reaction mixture adjacent to a drop of alkaline 2-naphthol solution. If a red line forms at the intersection, unreacted diazonium salt remains. Continue stirring until this test is negative.

Phase 3: Isolation and Purification

-

Dilute the completed reaction mixture with 50 mL of ice-cold distilled water to fully precipitate the highly conjugated azo dye.

-

Isolate the solid via vacuum filtration. Wash the filter cake extensively with cold water until the filtrate runs neutral to remove residual salts and acetic acid.

-

Dry the product in a vacuum desiccator over anhydrous calcium chloride.

Quantitative Data & Optimization Parameters

To ensure reproducibility and scale-up viability, the critical reaction parameters for N-ethyl-m-toluidine azo coupling are summarized below. Deviations from these optimal ranges will result in specific mechanistic failures.

| Parameter | Optimal Range | Critical Threshold | Mechanistic Consequence of Deviation |

| Temperature | 0 – 5 °C | > 10 °C | Thermodynamic degradation of the diazonium salt into phenol, accompanied by |

| Coupling pH | 4.0 – 5.0 | < 3.0 or > 7.0 | At pH < 3, N-ethyl-m-toluidine protonates, deactivating the ring. At pH > 7, the diazonium ion converts to an unreactive diazotate[4]. |

| Stoichiometry (Diazo:Coupler) | 1.0 : 1.05 | < 1.0 : 1.0 | Excess diazonium promotes the formation of diazoamino impurities or oxidative degradation of the product. |

| Stirring Rate | > 400 rpm | < 200 rpm | Ineffective mass/heat transfer leads to localized pH drops and temperature spikes, reducing yield and broadening particle size[3]. |

References

-

The continuous flow synthesis of azos National Institutes of Health (NIH) / PMC.[Link]

-

22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling Chemistry LibreTexts.[Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions Master Organic Chemistry.[Link]

- US3446791A - Disazo dyes Google P

Sources

Application Notes and Protocols: N-Ethyl-m-toluidine as a Versatile Intermediate for Amine Antioxidant Synthesis and Evaluation

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: N-Ethyl-m-toluidine (N-Et-m-T) is a substituted aromatic amine of significant interest, not merely for its own chemical properties, but as a foundational building block in the synthesis of more complex molecules.[1] Its utility spans the production of dyes, photographic chemicals, and crucially, as an intermediate in the development of active pharmaceutical ingredients and novel antioxidant compounds.[1][2][3] This guide provides a comprehensive technical overview for researchers, covering high-purity synthesis protocols, the mechanistic principles of its role in antioxidant chemistry, and validated analytical methods for its characterization and use. We delve into the causality behind procedural choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes in a laboratory setting.

Part 1: The Chemistry and Synthesis of N-Ethyl-m-toluidine

The utility of N-Ethyl-m-toluidine as an intermediate is predicated on the ability to produce it at high purity. The choice of synthetic route is a critical decision, balancing factors of yield, selectivity, and scalability. The primary challenge in the synthesis of secondary amines like N-Et-m-T from primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-m-toluidine.[4]

Comparative Synthesis Protocols

We present two robust protocols for the synthesis of N-Et-m-T: a modern reductive amination method favored for its high selectivity, and a classical direct alkylation for comparison.

Protocol 1: High-Purity Synthesis via Reductive Amination